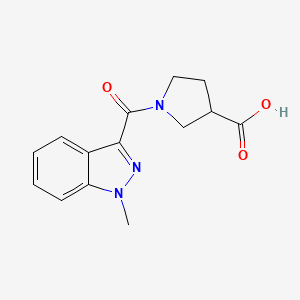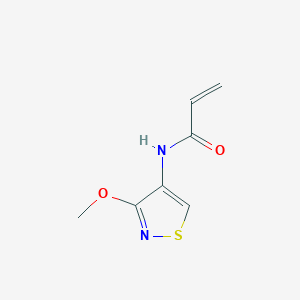![molecular formula C21H26ClN3O2S B2708112 6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330315-71-3](/img/structure/B2708112.png)
6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrahydronaphthalene and tetrahydrothieno pyridine. Tetrahydronaphthalene, also known as tetralin, is a partially hydrogenated derivative of naphthalene . It is a colorless liquid that is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction. It functions as a source of H2, which is transferred to the coal .Physical And Chemical Properties Analysis
Tetralin has a molecular weight of 132.206 g·mol−1, a density of 0.970 g/cm3, a melting point of −35.8 °C, and a boiling point of 206 to 208 °C .Scientific Research Applications
Chemical Synthesis and Modification
- Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
- Modification of Pyridine-3-carboxamide : Pyridine-3-carboxamide reacts with alkyl radicals, producing mono-, di-, and tri-alkylated products. Notably, the t-butyl radical results in 6-t-butylpyridine-3-carboxamide (M. Tada, Y. Yokoi, 1989).
Potential Therapeutic Applications
- Anticancer and Antioxidant Activities : Synthesis of tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has been explored. Certain derivatives showed promising potency against liver cancer cells and exhibited antioxidant activities (N. Hamdy, M. Anwar, K. Abu-Zied, H. Awad, 2013).
- Antimicrobial Agents : A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have displayed good antibacterial and antifungal activities (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Molluscicidal Properties
- Thiazolo[5,4-d]pyrimidines as Molluscicides : Ethyl chloroformate/DMF mixture was used to synthesize thiazolo[5,4-d]pyrimidines, which exhibited activity against B. alexandrina snails, an intermediate host of schistosomiasis (K. El-bayouki, W. Basyouni, 1988).
Cytotoxic Agents
- Synthesis of Cytotoxic Dihydronaphthalene Derivatives : New series of dihydronaphthalene derivatives have been synthesized and evaluated for cytotoxicity against MCF-7 human cancer cells, showing potent activities (N. Ahmed, A. Sarhan, Aisha A. K. Al-Ashmawy, A. Amr, M. Haiba, E. A. Elsayed, 2020).
properties
IUPAC Name |
6-ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h7-8,11H,2-6,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQCYVIVNYKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(CCCC4)C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)

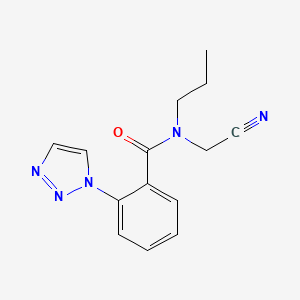
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)

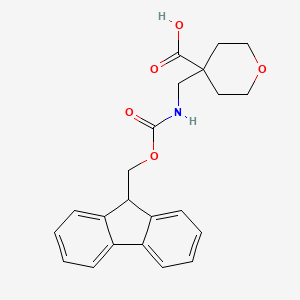
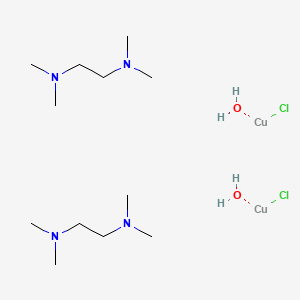
![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
